molecular formula C24H51ClN2O B12667729 Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride CAS No. 22890-18-2

Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride

Cat. No.: B12667729
CAS No.: 22890-18-2
M. Wt: 419.1 g/mol
InChI Key: MBNPWFXZGJXGFP-UHFFFAOYSA-N
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Description

Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride is a quaternary ammonium compound with a long hydrophobic tail and a positively charged head. This structure makes it an effective surfactant and antimicrobial agent. It is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride typically involves the reaction of octadecanoic acid (stearic acid) with trimethylamine and 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride involves its interaction with the cell membranes of microorganisms. The positively charged head group interacts with the negatively charged components of the cell membrane, leading to disruption and eventual cell lysis. This makes it an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-hydroxypropyl trimethyl ammonium chloride
  • Dimethyloctadecyl 3-(trimethoxysilyl)propyl ammonium chloride

Comparison

Compared to similar compounds, Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride has a longer hydrophobic tail, which enhances its surfactant properties. This makes it more effective in applications requiring strong surface activity and antimicrobial efficacy .

Properties

CAS No.

22890-18-2

Molecular Formula

C24H51ClN2O

Molecular Weight

419.1 g/mol

IUPAC Name

trimethyl-[3-(octadecanoylamino)propyl]azanium;chloride

InChI

InChI=1S/C24H50N2O.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2,3)4;/h5-23H2,1-4H3;1H

InChI Key

MBNPWFXZGJXGFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.[Cl-]

Origin of Product

United States

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